molecular formula C13H13NO5S B2429200 (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(furan-3-yl)methanone CAS No. 1706382-27-5

(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(furan-3-yl)methanone

Cat. No.: B2429200
CAS No.: 1706382-27-5
M. Wt: 295.31
InChI Key: PKUFIBHEEGESHC-UHFFFAOYSA-N
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Description

(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(furan-3-yl)methanone is a high-purity chemical compound designed for research and development applications. This molecule integrates a sulfonamide-linked azetidine core, a structure recognized for its potential in pharmacological investigations, particularly in the development of small molecule inhibitors such as those targeting the NLRP3 inflammasome . The compound features two furan heterocycles, a class of structures prevalent in medicinal chemistry due to their presence in natural products and approved drugs . Furan-containing compounds are also versatile building blocks in organic synthesis, frequently employed in oxidative dearomatization and cyclization reactions to construct complex molecular architectures . Researchers can utilize this chemical as a key intermediate to explore novel synthetic pathways or as a scaffold for developing new biologically active molecules. The structural motifs present in this compound—the azetidine ring, the sulfonamide linkage, and the furanyl groups—offer multiple sites for further chemical modification, making it a valuable and flexible tool for drug discovery efforts. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

furan-3-yl-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5S/c15-13(10-3-5-18-8-10)14-6-12(7-14)20(16,17)9-11-2-1-4-19-11/h1-5,8,12H,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUFIBHEEGESHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=COC=C2)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(furan-3-yl)methanone is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features, including the furan and azetidine rings, and a sulfonyl group. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C13H13NO5SC_{13}H_{13}NO_5S, with a molecular weight of 295.31 g/mol. It features a furan ring, an azetidine moiety, and a sulfonyl group, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC₁₃H₁₃NO₅S
Molecular Weight295.31 g/mol
PurityTypically 95%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonyl group enhances binding affinity to protein active sites, potentially leading to enzyme inhibition or receptor modulation. The presence of the furan rings may also facilitate interactions with nucleophilic sites in biological molecules.

Biological Activity

Research studies have indicated several potential biological activities for this compound:

  • Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism involves inducing apoptosis through the modulation of signaling pathways associated with cell survival and proliferation.
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Properties : Initial bioassays have shown that this compound possesses antimicrobial activity against various bacterial strains.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Study on Anticancer Properties : A study evaluated the cytotoxic effects of various furan-containing compounds on human cancer cell lines. Results indicated that compounds with similar structural motifs exhibited significant anticancer activity, suggesting that this compound may also be effective in this regard .
  • Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of sulfonamide derivatives, which share similarities with this compound. Findings showed that these compounds effectively reduced inflammation markers in vitro .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

Compound NameKey Features
1-(3-(sulfonyl)azetidin-1-yl)-2-(indol-1-yl)ethanoneLacks furan component but retains azetidine structure
3-(furan-sulfonamide)azetidin derivativesRelated by sulfonamide functionality

The distinct combination of functional groups in this compound enhances its reactivity and broadens its potential applications compared to other similar compounds.

Q & A

Q. How do substituent modifications (e.g., fluorination) alter reactivity and bioactivity?

  • Methodology : Synthesize analogs with fluorinated furans (see ) or methyl/azide groups. Compare reaction kinetics (NMR time-course studies) and bioactivity (e.g., logP vs. IC50 correlations) .

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